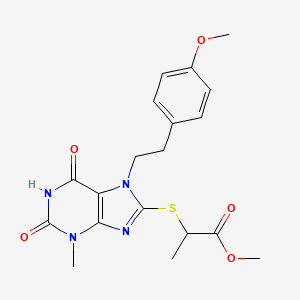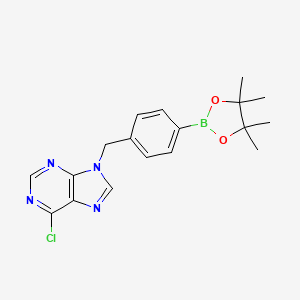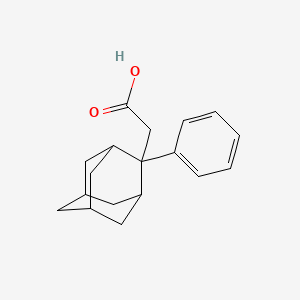
methyl 2-((7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a methoxyphenethyl group and a propanoate group attached to the purine ring .
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. The purine ring is a key structural feature, and the methoxyphenethyl and propanoate groups are likely attached to this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges .科学的研究の応用
Synthesis and Chemical Properties
Regioselective Syntheses : Studies have described the synthesis of compounds with similar complex structures, highlighting methods such as regioselective Fries rearrangements and diversity-oriented synthesis approaches. For instance, Cairns et al. (1992) detailed the synthesis of 6-acylcoumarins via regioselective Fries rearrangements, utilizing intermediates that could be related in structural complexity to the compound of interest (Cairns, Harwood, & Astles, 1992). Similarly, Berzosa et al. (2011) discussed the creation of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates, highlighting the formation of intermediates with potential relevance (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Catalysis and Functionalization : The development of catalysts for specific chemical reactions, such as the methoxycarbonylation of ethene to produce methyl propanoate, has been described, demonstrating the importance of such compounds in facilitating efficient chemical transformations (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Biological Activities
- Antiproliferative and Antimicrobial Effects : The synthesis and evaluation of compounds with similar complex structures have been reported to exhibit significant biological activities. For example, Božić et al. (2017) synthesized a series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and their methyl esters, investigating their antiproliferative and antimicrobial activities. These compounds demonstrated significant effects against cancer cell lines and a range of microorganisms, suggesting potential therapeutic applications (Božić, Rogan, Poleti, Rančić, Trišović, Božić, & Uscumlic, 2017).
Environmental and Synthetic Applications
- Environmental Applications : Research has explored the use of functional polysiloxanes for hydrophilic modifications, indicating the versatility of similar compounds in environmental and material sciences. Cao et al. (2017) described the synthesis of functional polysiloxanes with potential applications in hydrophilic modifications and fluorescence properties, highlighting the environmental and biomedical potential of such materials (Cao, Zuo, Wang, Zhang, & Feng, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[7-[2-(4-methoxyphenyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-11(17(25)28-4)29-19-20-15-14(16(24)21-18(26)22(15)2)23(19)10-9-12-5-7-13(27-3)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDVSBHMEVOFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((7-(4-methoxyphenethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)


![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764730.png)
![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide](/img/structure/B2764731.png)

![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2764733.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2764736.png)
![Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate](/img/structure/B2764737.png)
![3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764739.png)
![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)
![(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2764741.png)
![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)